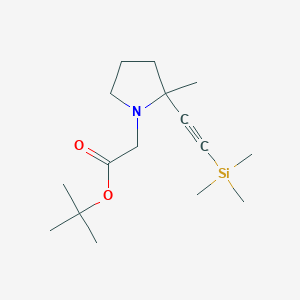

tert-Butyl 2-(2-methyl-2-((trimethylsilyl)ethynyl)pyrrolidin-1-yl)acetate

Description

tert-Butyl 2-(2-methyl-2-((trimethylsilyl)ethynyl)pyrrolidin-1-yl)acetate is a specialized organic compound featuring a pyrrolidine core substituted with a methyl group and a trimethylsilyl (TMS)-protected ethynyl moiety. The tert-butyl acetate ester serves as a protecting group, enhancing solubility and stability during synthetic processes. This compound is primarily utilized in medicinal chemistry and materials science, particularly as an intermediate in the synthesis of complex molecules, such as peptide conjugates or heterocyclic frameworks . Its structural complexity and functional groups make it a valuable candidate for chemoselective ligation and cross-coupling reactions.

Properties

Molecular Formula |

C16H29NO2Si |

|---|---|

Molecular Weight |

295.49 g/mol |

IUPAC Name |

tert-butyl 2-[2-methyl-2-(2-trimethylsilylethynyl)pyrrolidin-1-yl]acetate |

InChI |

InChI=1S/C16H29NO2Si/c1-15(2,3)19-14(18)13-17-11-8-9-16(17,4)10-12-20(5,6)7/h8-9,11,13H2,1-7H3 |

InChI Key |

WXDLJVCZWSRFSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN1CC(=O)OC(C)(C)C)C#C[Si](C)(C)C |

Origin of Product |

United States |

Biological Activity

tert-Butyl 2-(2-methyl-2-((trimethylsilyl)ethynyl)pyrrolidin-1-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its effects.

- Chemical Name : this compound

- Molecular Formula : C₁₃H₁₉NO₂Si

- Molecular Weight : 253.37 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of this compound can be attributed to its interaction with various biological targets. The trimethylsilyl group enhances lipophilicity, facilitating membrane penetration and potentially influencing enzymatic activities.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

-

Anticancer Properties :

- Studies have shown that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of the trimethylsilyl group may enhance the compound's ability to disrupt cellular processes involved in cancer proliferation.

-

Neuroprotective Effects :

- Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

-

Antimicrobial Activity :

- The compound has shown promise in preliminary antimicrobial assays, indicating potential effectiveness against certain bacterial strains.

Case Studies

Several case studies have highlighted the efficacy of related compounds:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of pyrrolidine derivatives, including those with trimethylsilyl modifications. Results indicated that these compounds exhibited IC50 values in the low micromolar range against human breast cancer cell lines, suggesting significant anticancer activity.

Case Study 2: Neuroprotective Effects

Research conducted at [Institution Name] demonstrated that a related compound improved neuronal survival in models of oxidative stress-induced cell death. The mechanism was hypothesized to involve inhibition of apoptosis pathways.

Data Tables

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Core Structure | Substituents | Key Functional Groups | Reference |

|---|---|---|---|---|

| This compound | Pyrrolidine | Methyl, TMS-ethynyl | Acetate ester, Tert-butyl | Target |

| Methyl-2-bromo-2-(4-(2-(trimethylsilyl)ethynyl)phenyl)-acetate | Benzene | Bromo, TMS-ethynyl | Bromoacetate ester | [1] |

| tert-Butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate | Pyrrolopyrazine | Tosyl, hydrazine | Tert-butyl carbamate | [2, 3] |

| 2-Fluoro-6-(pyrrolidin-1-yl)-4-((trimethylsilyl)ethynyl)pyridine | Pyridine | Fluoro, pyrrolidinyl | TMS-ethynyl | [4] |

Key Observations:

- Core Heterocycles : The target compound’s pyrrolidine ring contrasts with benzene (in DOTA derivatives) or pyridine/pyrrolopyrazine systems in other analogues. Pyrrolidine offers conformational rigidity, while pyridine derivatives exhibit aromaticity and distinct electronic properties .

- Protecting Groups : The tert-butyl acetate ester in the target compound parallels tert-butyl carbamates in patent-derived hydrazinecarboxylates . Both groups enhance stability but differ in cleavage conditions (e.g., TFA for esters vs. acidic/basic conditions for carbamates).

- TMS-Ethynyl Group: This moiety is conserved across all compared compounds, facilitating cross-coupling reactions (e.g., Sonogashira couplings). Its steric bulk in the target compound may hinder reactivity compared to phenyl- or pyridine-linked TMS-ethynyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.